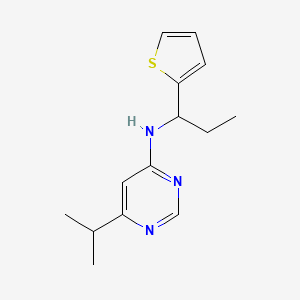
2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a class of enzymes known as cyclin-dependent kinases (CDKs) and has been shown to have potential applications in cancer treatment.
作用機序
The mechanism of action of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide involves its inhibition of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide. 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide are enzymes that are involved in the regulation of the cell cycle, and their dysregulation is a common feature of many types of cancer. By inhibiting 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide, 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide are primarily related to its inhibition of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide. By inhibiting 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide, it can prevent the proliferation of cancer cells and induce apoptosis. Additionally, it has been shown to have anti-inflammatory effects and may have potential applications in the treatment of other diseases such as Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide in lab experiments include its potent inhibitory activity against 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide, its potential applications in cancer treatment, and its anti-inflammatory effects. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide. One area of focus is the development of more potent and selective inhibitors of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide for use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide and its potential applications in the treatment of other diseases such as Alzheimer's disease. Finally, more research is needed to assess the potential toxicity of this compound and to develop safer and more effective treatments.
合成法
The synthesis of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide involves several steps. The starting material is 2-cyclopentylethylamine, which is reacted with 2,6-dichloropyridine-4-carboxylic acid to form the intermediate compound. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-6-chloropyridine to form the final product.
科学的研究の応用
2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to be a potent inhibitor of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide, which are enzymes that play a critical role in cell cycle regulation. By inhibiting 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide, 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide can prevent the proliferation of cancer cells and induce apoptosis (programmed cell death).
特性
IUPAC Name |
2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c14-11-7-10(8-12(15)17-11)13(18)16-6-5-9-3-1-2-4-9/h7-9H,1-6H2,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSNVHVLVGOFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCNC(=O)C2=CC(=NC(=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)

![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)
![N-[(3-hydroxyphenyl)methyl]-N-methyl-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7559751.png)



![[1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B7559763.png)

![4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide](/img/structure/B7559779.png)
![(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide](/img/structure/B7559781.png)
![4-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]butanoic acid](/img/structure/B7559795.png)
![1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine](/img/structure/B7559798.png)
![4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid](/img/structure/B7559802.png)